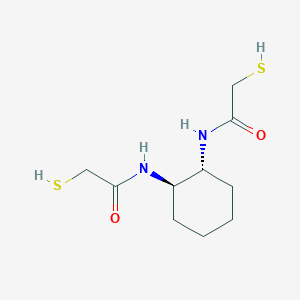

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane

Descripción general

Descripción

(-)-Trans-1,2-Bis(2-mercaptoacetamido)cyclohexane, also known as (-)-bis-MACH, is a cyclic peptide that has been found to possess a wide range of biological activities. It is a synthetic cyclic peptide consisting of two amino acids, glycine and cysteine, connected by a disulfide bridge. (-)-Bis-MACH has been studied for its potential use in drug development, as a therapeutic agent, and as a research tool for studying biological processes.

Aplicaciones Científicas De Investigación

Protein Folding Catalyst

The compound is used as a small-molecule catalyst for native disulfide bond formation in proteins . The dithiol trans-1,2-bis(mercaptoacetamido)cyclohexane (BMC) has a thiol pKa value of 8.3 and a disulfide E;O’ value of -240 mV. In vitro, BMC increases the folding efficiency of disulfide-scrambled ribonuclease A (sRNase A) .

Enhancing Heterologous Secretion in Yeast Cells

Addition of BMC to the growth medium of yeast cells causes an increase in the heterologous secretion of Schizosaccharomyces pombe acid phosphatase, which contains eight disulfide bonds .

Inhibitor of Metallo-β-lactamases

The compound has been used in the design and synthesis of potent amino acid-derived thiol inhibitors of the metallo-β-lactamase IMP-1 . The most potent compound, derived from l-tyrosine, exhibited competitive inhibition, with a Ki of 86 nM .

Antimicrobial Enhancement

The compound is used in the design of a novel and efficient drug delivery system for the enhancement of antimicrobial properties of antibiotic medications such as vancomycin (VCM) and levofloxacin (OFX) .

Mecanismo De Acción

Target of Action

It has been reported that similar compounds have been used as inhibitors for enzymes like metallo-β-lactamase .

Mode of Action

It is known that similar compounds act as inhibitors for certain enzymes, suggesting that this compound might interact with its target enzyme and inhibit its activity .

Biochemical Pathways

Given its potential role as an enzyme inhibitor, it can be inferred that it may affect the pathways regulated by its target enzyme .

Result of Action

It has been suggested that similar compounds improve motor function in zebrafish sod1 mutants , indicating potential neuroprotective effects.

Propiedades

IUPAC Name |

2-sulfanyl-N-[(1R,2R)-2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2S2/c13-9(5-15)11-7-3-1-2-4-8(7)12-10(14)6-16/h7-8,15-16H,1-6H2,(H,11,13)(H,12,14)/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKXCDBWFOFXJS-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)CS)NC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)NC(=O)CS)NC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+/-)-trans-1,2-Bis(2-mercaptoacetamido)cyclohexane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

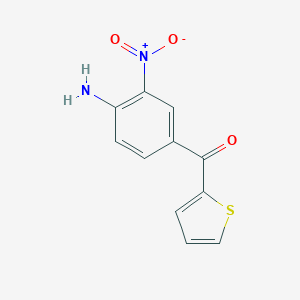

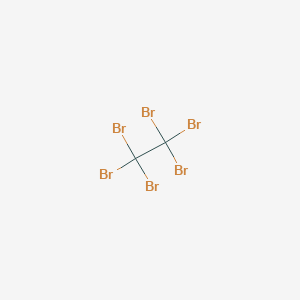

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pentapotassium;2-[6-[bis(carboxylatomethyl)amino]-5-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylate](/img/structure/B14531.png)